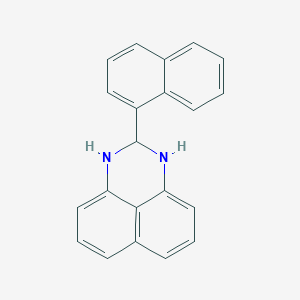![molecular formula C24H19BrClN5O2S B11665136 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种复杂的有机化合物,在科学研究的各个领域具有潜在的应用价值。该化合物具有独特的结构,包含溴甲氧基苯基基团、氯苯基基团和三唑硫代基团,使其成为化学家和研究人员感兴趣的研究对象。
准备方法
N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多个步骤。该过程始于关键中间体的制备,然后在特定的反应条件下结合起来形成最终产物。反应条件通常包括使用溶剂、催化剂和控制温度,以确保化合物的预期产率和纯度。工业生产方法可能涉及扩大这些实验室程序的规模,同时保持严格的质量控制措施。
化学反应分析
该化合物可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂,如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂,如硼氢化钠或氢化铝锂进行。
取代: 该化合物可以参与取代反应,其中官能团在特定条件下被其他基团取代。
常见试剂和条件: 这些反应通常需要特定的试剂和条件,例如酸性或碱性环境、特定温度以及催化剂的存在。
主要产物: 从这些反应中形成的主要产物取决于反应类型和使用的试剂。例如,氧化可能产生氧化衍生物,而取代反应可能导致形成具有不同官能团的新化合物。
科学研究应用
N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中有多种应用,包括:
化学: 它被用作合成更复杂分子和各种化学反应中的试剂。
生物学: 该化合物可能因其潜在的生物活性而受到研究,例如抗菌或抗癌活性。
医学: 研究人员可能研究其作为各种疾病治疗剂的潜力。
工业: 该化合物可用于开发新材料或作为合成工业化学品的先驱。
作用机理
N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与某些酶或受体结合,调节它们的活性并导致各种生物效应。参与的具体分子靶标和途径取决于具体的应用和正在研究的生物系统。
作用机制
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
与类似化合物相比,N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼因其官能团的独特组合而脱颖而出。类似的化合物可能包括其他酰肼、三唑或苯基衍生物,但该化合物中的特定排列和取代模式赋予了不同的特性和潜在应用。一些类似的化合物包括:
- N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]乙酰肼
- 2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(E)-(5-溴-2-甲氧基苯基)亚甲基]-2-{[4-(4-氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼
这些化合物在结构上具有相似性,但在具体的官能团和取代模式上有所不同,导致它们的化学和生物特性有所不同。
属性
分子式 |
C24H19BrClN5O2S |
|---|---|
分子量 |
556.9 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5O2S/c1-33-21-12-7-18(25)13-17(21)14-27-28-22(32)15-34-24-30-29-23(16-5-3-2-4-6-16)31(24)20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI 键 |
ACUHYTAHWAMNEE-MZJWZYIUSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11665072.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665085.png)

![(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11665101.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-bromo-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11665109.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665113.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665119.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11665130.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
